Coppersensor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C30H50BF2N3S4 |

|---|---|

Molecular Weight |

629.8 g/mol |

IUPAC Name |

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine |

InChI |

InChI=1S/C30H50BF2N3S4/c1-9-26-22(5)29-28(21-34(13-15-39-19-17-37-11-3)14-16-40-20-18-38-12-4)30-23(6)27(10-2)25(8)36(30)31(32,33)35(29)24(26)7/h9-21H2,1-8H3 |

InChI Key |

YPWFLOFNPLJPBT-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CCSCCSCC)CCSCCSCC)C)CC)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Coppersensor 1: A Technical Guide to the Principles of Copper(I) Detection

Introduction

Coppersensor 1 (CS1) is a synthetic, membrane-permeable fluorescent probe designed for the selective detection of cuprous copper (Cu⁺) in biological systems. Its development has been a significant advancement for researchers and scientists in the fields of neuroscience, cancer biology, and cardiovascular research, enabling the visualization of labile Cu⁺ pools within living cells. This technical guide provides an in-depth exploration of the core principles underlying CS1's function, detailed experimental protocols, and a summary of its key quantitative characteristics.

Core Principle of Copper Detection

This compound operates on a "turn-on" fluorescence mechanism. In its unbound state, the sensor exhibits minimal fluorescence. Upon selective binding of Cu⁺, a significant conformational change is induced in the molecule, leading to a substantial increase in its fluorescence quantum yield. This direct correlation between Cu⁺ concentration and fluorescence intensity allows for the quantitative imaging of this specific copper ion.

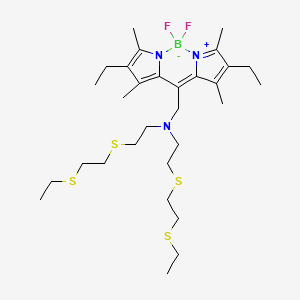

The molecular architecture of CS1 consists of two key components: a boron-dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor.[1][2][3][4][5] The BODIPY core serves as the signaling unit, providing the desirable photophysical properties of visible light excitation and emission. The thioether-rich acyclic receptor is specifically designed for the selective chelation of the soft metal ion Cu⁺. The binding of Cu⁺ to the sulfur atoms of the receptor restricts intramolecular rotations and inhibits photoinduced electron transfer (PET) processes that otherwise quench the fluorescence of the BODIPY core in the unbound state. This chelation-enhanced fluorescence results in a pronounced "turn-on" signal.

Quantitative Data Summary

The photophysical and binding properties of this compound have been quantitatively characterized to establish its efficacy as a Cu⁺ probe. The following table summarizes these key parameters.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~540 nm | |

| Emission Wavelength (λem) | ~561 nm | |

| Fluorescence Enhancement | ~10-fold | |

| Dissociation Constant (Kd) for Cu⁺ | ~4 x 10⁻¹² M | |

| Quantum Yield (Φ) of Cu⁺-bound CS1 | 0.13 | |

| Stoichiometry of Binding | 1:1 (CS1:Cu⁺) |

Experimental Protocols

A. Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the BODIPY core followed by its conjugation to the thioether-rich receptor. The overall synthesis is anticipated to take 4-5 days.

Materials:

-

2,4-dimethyl-3-ethylpyrrole

-

Chloroacetyl chloride

-

BF₃·OEt₂

-

Tetrathia receptor precursor

-

Various organic solvents and reagents for purification

Procedure:

-

Synthesis of the BODIPY Core (1): The BODIPY core is synthesized in a one-pot, two-step procedure. This involves the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride.

-

Treatment with BF₃·OEt₂: The resulting intermediate is then treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to yield the final BODIPY core.

-

Synthesis of the Tetrathia Receptor (3): The thioether-rich receptor is synthesized in a separate two-step process.

-

Conjugation of BODIPY Core and Receptor: The final step involves the conjugation of the BODIPY core to the tetrathia receptor to yield this compound.

-

Purification: The final product is purified using column chromatography.

B. In Vitro Fluorescence Titration with Cu⁺

This protocol details the procedure to determine the fluorescence response of CS1 to varying concentrations of Cu⁺.

Materials:

-

This compound stock solution (in DMSO)

-

Aqueous buffer (e.g., HEPES or PBS, pH 7.4)

-

Cu⁺ stock solution (e.g., from [Cu(CH₃CN)₄]PF₆)

-

Fluorometer

Procedure:

-

Prepare a solution of this compound in the aqueous buffer at a fixed concentration (e.g., 2 µM).

-

Record the initial fluorescence spectrum of the apo-sensor solution.

-

Incrementally add aliquots of the Cu⁺ stock solution to the CS1 solution.

-

After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum as a function of the Cu⁺ concentration to generate a binding curve.

C. Selectivity Testing against Other Metal Ions

This protocol is designed to assess the selectivity of CS1 for Cu⁺ over other biologically relevant metal ions.

Materials:

-

This compound stock solution (in DMSO)

-

Aqueous buffer (e.g., HEPES or PBS, pH 7.4)

-

Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺, Ni²⁺, Co²⁺, Cu²⁺)

-

Fluorometer

Procedure:

-

Prepare a solution of this compound in the aqueous buffer.

-

To separate samples of the CS1 solution, add a significant excess (e.g., 50 µM or higher for transition metals, and mM concentrations for alkali and alkaline earth metals) of each competing metal ion.

-

Record the fluorescence emission spectrum for each sample.

-

To each of these solutions, subsequently add a concentration of Cu⁺ known to elicit a strong response.

-

Record the final fluorescence emission spectrum to determine if the presence of the competing metal ion interferes with the Cu⁺ binding and fluorescence turn-on.

D. Live-Cell Imaging of Labile Cu⁺

This protocol outlines the steps for using CS1 to visualize labile Cu⁺ pools in cultured cells.

Materials:

-

Cultured cells (e.g., HEK293T) on glass-bottom dishes or coverslips

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Confocal microscope with appropriate filter sets for BODIPY dyes

Procedure:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

Prepare a working solution of this compound by diluting the DMSO stock solution in the imaging buffer to a final concentration of 5 µM.

-

Remove the culture medium from the cells and wash with the imaging buffer.

-

Add the this compound working solution to the cells and incubate for 5-20 minutes at 37 °C in the dark.

-

After incubation, wash the cells with fresh imaging buffer to remove any excess probe.

-

Image the cells using a confocal microscope with an excitation wavelength of approximately 543 nm and collect the emission between 550-600 nm.

Visualizations

Caption: Signaling pathway of this compound upon binding to Cu⁺.

Caption: General experimental workflow for this compound.

References

- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

- 3. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 4. aminer.org [aminer.org]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

Coppersensor 1: A Technical Guide to its Chemical Structure, Properties, and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coppersensor 1 (CS1) is a synthetic, small-molecule fluorescent probe designed for the selective detection of cuprous ion (Cu⁺) in biological systems.[1][2][3][4][5] Its development has provided a valuable tool for researchers to investigate the intricate roles of labile copper pools in cellular physiology and pathology. This technical guide provides an in-depth overview of the chemical structure, photophysical properties, and experimental applications of this compound.

Chemical Structure and Sensing Mechanism

This compound is comprised of two key moieties: a boron dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor. This design imparts high selectivity and a sensitive "turn-on" fluorescence response upon binding to Cu⁺. The thioether-rich portion of the molecule serves as a selective binding site for the soft metal ion Cu⁺. In its unbound state, the fluorescence of the BODIPY core is quenched. Upon binding of Cu⁺, a conformational change is induced, inhibiting this quenching mechanism and leading to a significant increase in fluorescence intensity.

Physicochemical and Spectroscopic Properties

This compound exhibits several properties that make it well-suited for live-cell imaging applications. It is a membrane-permeable small molecule, allowing for its use in intracellular studies. The probe demonstrates a high affinity for Cu⁺, with a picomolar dissociation constant, and displays excellent selectivity over other biologically relevant metal ions.

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₄₂BCuN₅S₄ | |

| Molecular Weight | 630 g/mol | |

| Excitation Wavelength | ~540-543 nm | |

| Emission Wavelength | ~561-576 nm | |

| Fluorescence Increase | Up to 10-fold upon Cu⁺ binding | |

| Affinity (Kd for Cu⁺) | Picomolar range |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-day process, typically requiring 4-5 days to complete. The general strategy involves a two-step synthesis. The first step is the synthesis of the BODIPY fluorophore, which is achieved through the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride, followed by treatment with BF₃•OEt₂. The second part of the synthesis involves the preparation of the tetrathia receptor. Finally, the BODIPY core is coupled to the thioether-rich receptor to yield this compound.

Live-Cell Imaging with this compound

The following protocol provides a general guideline for using this compound to image labile copper pools in cultured cells. This procedure typically requires 1-2 days.

Materials:

-

This compound (CS1)

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells (e.g., HEK293T)

-

Glass coverslips (18-mm, coated with poly-L-lysine)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Preparation of CS1 Stock Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO. For example, dissolve 0.63 mg of CS1 in 1 mL of DMSO. Store the stock solution protected from light.

-

-

Cell Culture and Plating:

-

Culture cells according to standard protocols.

-

The day before imaging, passage and plate the cells onto poly-L-lysine-coated 18-mm glass coverslips to achieve 50-80% confluency on the day of the experiment.

-

-

Cell Staining with CS1:

-

Remove the coverslip with adherent cells from the incubator and place it in a 35-mm petri dish containing 3 mL of PBS buffer.

-

Add the CS1 stock solution to the PBS to achieve the desired final concentration (e.g., 5 µM).

-

Incubate the cells with the CS1 solution for 5-20 minutes at 25°C or 37°C, protected from light.

-

-

Imaging:

-

After incubation, the cells can be imaged directly using a confocal microscope.

-

Use an excitation wavelength of approximately 543 nm and detect the emission at around 576 nm.

-

Visualizations

Logical Workflow for Live-Cell Copper Imaging with this compound

Caption: Workflow for staining live cells with this compound.

Signaling Context: Investigating Labile Copper Pools

This compound does not directly participate in a signaling pathway but serves as a powerful tool to visualize and quantify the labile copper pools that are increasingly recognized as important signaling mediators. Labile copper has been implicated in various cellular processes, and its dysregulation is associated with several diseases. The diagram below illustrates the general concept of how CS1 can be used to study the role of copper in cellular signaling.

Caption: Using CS1 to link cellular stimuli to copper signaling.

References

- 1. [PDF] Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Semantic Scholar [semanticscholar.org]

- 2. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

Coppersensor 1: A Technical Guide to its High Selectivity for Cu⁺

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Coppersensor 1 (CS1), a powerful fluorescent probe renowned for its exceptional selectivity in detecting cuprous ions (Cu⁺). CS1's utility in biological and pharmaceutical research stems from its ability to distinguish Cu⁺ from a myriad of other biologically relevant metal ions, enabling precise tracking of this vital yet potentially toxic element in complex environments such as living cells.

Core Mechanism of Cu⁺ Selectivity

This compound is a small-molecule probe composed of a boron dipyrromethene (BODIPY) fluorophore linked to a thioether-rich receptor.[1][2][3][4] In its unbound state ("apo" form), the probe exhibits weak fluorescence. This is due to a process called photoinduced electron transfer (PET), where the electron-rich thioether receptor quenches the fluorescence of the BODIPY dye.

Upon the selective binding of a Cu⁺ ion, the thioether receptor's conformation changes, inhibiting the PET process. This disruption of quenching results in a significant, up to 10-fold, "turn-on" fluorescent signal, making CS1 a highly sensitive tool for Cu⁺ detection. The probe's design, particularly the soft thioether ligands, provides a high affinity for the soft Cu⁺ ion, which is a key factor in its remarkable selectivity.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound activation.

Quantitative Analysis of Metal Ion Selectivity

CS1 demonstrates exceptional selectivity for Cu⁺ over other biologically abundant cations. The following table summarizes the fluorescence response of CS1 to a variety of metal ions under simulated physiological conditions.

| Metal Ion | Concentration | Fold Change in Fluorescence (Ff/Fi) |

| Cu⁺ | 10 µM | ~10 |

| Ca²⁺ | 2 mM | No significant change |

| Mg²⁺ | 2 mM | No significant change |

| Zn²⁺ | 2 mM | No significant change |

| Mn²⁺ | 50 µM | No significant change |

| Fe²⁺ | 50 µM | No significant change |

| Co²⁺ | 50 µM | No significant change |

| Ni²⁺ | 50 µM | No significant change |

| Cu²⁺ | 50 µM | No significant change |

Data is based on experiments conducted in 20 mM HEPES buffer at pH 7. Ff represents the final integrated fluorescence, and Fi represents the initial integrated emission.

Notably, CS1 exhibits remarkable selectivity for Cu⁺ over its oxidized counterpart, Cu²⁺, which is a crucial feature for studying copper-related redox biology.

Experimental Protocol: Metal Ion Selectivity Assay

The following protocol outlines the key steps for assessing the selectivity of this compound.

1. Reagent Preparation:

-

CS1 Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Buffer Solution: Prepare a 20 mM HEPES buffer solution and adjust the pH to 7.0.

-

Metal Ion Stock Solutions: Prepare stock solutions of the chloride salts of the metal ions to be tested (e.g., CuCl, CaCl₂, MgCl₂, ZnCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂) in deionized water.

2. Experimental Procedure:

-

Dilute the CS1 stock solution in the HEPES buffer to a final concentration of 2 µM.

-

Acquire an initial fluorescence spectrum of the apo-CS1 solution. For CS1, the excitation wavelength is typically around 540 nm, with emission collected between 550 nm and 650 nm.

-

Add a specific concentration of the metal ion to be tested to the CS1 solution. For highly abundant ions like Ca²⁺, Mg²⁺, and Zn²⁺, a concentration of 2 mM is used, while for other transition metals, 50 µM is sufficient.

-

After the addition of the metal ion, acquire the final fluorescence spectrum.

-

To test for interference, first add the potentially interfering metal ion, record the spectrum, and then add Cu⁺ to observe if the characteristic fluorescence increase is affected.

3. Data Analysis:

-

Integrate the fluorescence intensity over the emission range for both the initial (Fi) and final (Ff) spectra.

-

Calculate the fold change in fluorescence (Ff/Fi) for each metal ion.

-

Plot the fold change as a bar graph for a clear visual comparison of the selectivity.

Experimental Workflow

Caption: Experimental workflow for CS1 selectivity assay.

Conclusion

This compound stands out as a premier fluorescent probe for the selective detection of Cu⁺ ions. Its "turn-on" signaling mechanism, coupled with the high affinity of its thioether-rich receptor for Cu⁺, provides researchers with a reliable tool to investigate the intricate roles of cuprous ions in biological systems. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of CS1 in diverse research and development endeavors.

References

- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

- 3. [PDF] Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Semantic Scholar [semanticscholar.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

Coppersensor 1: A Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Coppersensor 1 (CS1) is a fluorescent probe renowned for its high selectivity and sensitivity in detecting cuprous ions (Cu⁺) within biological systems.[1][2] This technical guide provides an in-depth overview of the core photophysical properties of CS1, detailed experimental protocols for its characterization, and a visualization of its signaling mechanism.

Core Photophysical Properties

CS1 is a "turn-on" fluorescent sensor, meaning its fluorescence intensity increases significantly upon binding to its target analyte, Cu⁺.[1][3] This property is attributed to a photoinduced electron transfer (PET) quenching mechanism in the unbound state.[1] The sensor is composed of a boron dipyrromethene (BODIPY) chromophore, which is responsible for its favorable spectroscopic properties in the visible range, and a thioether-rich receptor that selectively binds to Cu⁺.

Spectroscopic Data Summary

The key quantitative spectroscopic data for this compound are summarized in the table below. The data reflects the sensor's properties in both its unbound (apo) and Cu⁺-bound states under simulated physiological conditions (20 mM HEPES buffer, pH 7).

| Property | Apo-CS1 (Unbound) | Cu⁺-CS1 (Bound) |

| Absorption Maxima (λabs) | 510 nm (ε = 2.6 × 10⁴ M⁻¹cm⁻¹) & 540 nm (ε = 3.0 × 10⁴ M⁻¹cm⁻¹) | 540 nm (ε = 4.0 × 10⁴ M⁻¹cm⁻¹) with a shoulder at 530 nm |

| Excitation Maximum (λex) | ~540 nm | 543 nm |

| Emission Maximum (λem) | 566 nm | 561 nm (slight blue shift) |

| Quantum Yield (Φ) | 0.016 (weakly fluorescent) | 0.13 (highly fluorescent) |

| Fluorescence Enhancement | - | ~10-fold increase upon Cu⁺ binding |

| Affinity (Kd for Cu⁺) | - | 3.6 (±0.3) × 10⁻¹² M |

Signaling Pathway

The fluorescence of this compound is modulated by the binding of a copper ion. In its unbound state, the thioether-rich receptor quenches the fluorescence of the BODIPY fluorophore through a photoinduced electron transfer (PET) process. Upon selective binding of Cu⁺, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal.

Caption: Signaling mechanism of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A standard protocol for preparing a stock solution of this compound for in vitro and cell-based assays is as follows:

-

Reagent Preparation : Weigh out a precise amount of solid this compound (MW ~630 g/mol ).

-

Solvent : Use anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Dissolution : Dissolve the solid CS1 in DMSO to a final concentration of 1 mM. For example, dissolve 0.63 mg of CS1 in 1 mL of DMSO.

-

Storage : Store the stock solution at -20°C or -80°C, protected from light. The solution is typically stable for at least one month at -20°C and up to six months at -80°C.

Spectroscopic Characterization of this compound

The following workflow outlines the steps for measuring the excitation and emission spectra of this compound.

Caption: Experimental workflow for CS1 spectroscopy.

Detailed Steps for Spectroscopic Measurement:

-

Instrumentation : Use a calibrated fluorometer and a UV-Vis spectrophotometer.

-

Apo-CS1 Measurement :

-

Prepare a 2 µM solution of CS1 in 20 mM HEPES buffer (pH 7.0).

-

Record the absorption spectrum to identify the absorption maxima.

-

To measure the emission spectrum, excite the sample at the absorption maximum in the visible region (around 540 nm). Record the emission from approximately 550 nm to 650 nm.

-

-

Cu⁺ Titration :

-

Prepare a stock solution of a suitable Cu⁺ salt (e.g., [Cu(CH₃CN)₄]PF₆) in an appropriate solvent like acetonitrile.

-

Add small aliquots of the Cu⁺ stock solution to the CS1 solution. Ensure thorough mixing and allow the solution to equilibrate.

-

Record the absorption and emission spectra after each addition of Cu⁺.

-

-

Data Analysis :

-

Plot the changes in absorption and emission spectra as a function of Cu⁺ concentration.

-

The fluorescence enhancement can be calculated by dividing the integrated fluorescence intensity of the Cu⁺-saturated sample by that of the apo-CS1 sample.

-

The binding affinity (Kd) can be determined by fitting the fluorescence enhancement data to a suitable binding model. A Job's plot can be used to confirm the 1:1 binding stoichiometry.

-

Use in Live Cell Imaging

For live cell imaging, CS1 is typically used at a final concentration of 1-10 µM. Cells are incubated with the probe for a period of time (e.g., 30-60 minutes) before imaging. Fluorescence microscopy is then used to visualize the intracellular distribution of labile copper. Excitation is typically achieved using a laser line close to the excitation maximum of the Cu⁺-bound form (e.g., 543 nm), and emission is collected in the appropriate range (e.g., 550-650 nm).

References

A Technical Guide to BODIPY Fluorophores in Copper Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore as a versatile platform for the detection of copper ions. Copper is an essential trace element, but its dysregulation is linked to severe neurodegenerative diseases and metabolic disorders. Consequently, the development of sensitive and selective probes for monitoring copper fluctuations in biological systems is a critical area of research. BODIPY dyes have emerged as a superior class of fluorophores for this purpose due to their high absorption coefficients, excellent fluorescence quantum yields, chemical stability, and the relative ease with which their structure can be modified to create highly specific copper sensors.

Core Principles: Copper Sensing Mechanisms

BODIPY-based copper sensors primarily operate through one of three mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or ratiometric sensing. The choice of mechanism dictates whether the sensor will exhibit a "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) response upon binding to copper.

Photoinduced Electron Transfer (PET)

PET is the most common mechanism employed in BODIPY copper sensors. It involves non-radiative de-excitation of the fluorophore through electron transfer from a donor moiety (the copper receptor) to the excited BODIPY core.

-

"Turn-On" Sensors: In a "turn-on" sensor, the receptor is designed to have an electron density that facilitates PET in the free-ligand state, effectively quenching the BODIPY fluorescence. Upon binding with a copper ion (Cu²⁺), the electron-donating ability of the receptor is diminished, inhibiting the PET process. This blockage restores the fluorescence of the BODIPY core, leading to a "turn-on" signal.[1]

-

"Turn-Off" Sensors: Conversely, a "turn-off" sensor is fluorescent in its free state. The binding of a paramagnetic metal ion like Cu²⁺ introduces a new, efficient PET pathway, quenching the fluorescence.[2] This quenching effect occurs due to charge or energy transfer between the fluorophore and the copper ion.[2]

Ratiometric Sensing

Ratiometric sensors offer a significant advantage by providing a built-in correction for environmental effects and probe concentration. Upon binding Cu²⁺, these probes exhibit a noticeable shift in their fluorescence emission spectrum. The sensor's response is measured as the ratio of fluorescence intensities at two different wavelengths (e.g., F620/F580).[3] This approach enhances the accuracy and reliability of copper quantification.[3]

Quantitative Performance of BODIPY-Based Copper Sensors

The efficacy of a fluorescent sensor is determined by several key parameters, including its detection limit, binding affinity, and stoichiometry. The following tables summarize the performance of various recently developed BODIPY-based copper probes.

Table 1: "Turn-Off" / Quenching-Based Sensors

| Probe Name | Detection Limit (LOD) | Binding Constant (K) / Stoichiometry | Key Features | Reference(s) |

| t-BODIPY | 0.54 µM | Ksv = 1.68x10⁵ M⁻¹ | Tripodal structure, >90% fluorescence quenching. | |

| N-Bodipy | 1.28 µM | 1.39x10¹⁰ M⁻¹ / 2:1 (Ligand:Metal) | Naphthalene conjugate, color change from orange to pale-yellow. | |

| HHPBA-BODIPY | 0.35 µM | Not specified | Good linearity, effective in real water samples. | |

| aza-BODIPY 7b | 0.4 nM | Not specified | High sensitivity at very low concentrations. |

Table 2: "Turn-On" / Enhancement-Based Sensors

| Probe Name | Detection Limit (LOD) | Binding Constant (K) / Stoichiometry | Key Features | Reference(s) |

| BODIPY-NN | 85 nM | Not specified | 4-fold fluorescence enhancement, Cu²⁺ acts as both catalyst and coordination center. | |

| BOD-Ad@BSA | Not specified | Not specified | Assembled with BSA, specifically detects free copper(II) ions over protein-bound copper. | |

| Aza-BODIPY (7) | Not specified | Not specified | Absorption in the near-infrared region (640-890 nm). |

Table 3: Ratiometric Sensors

| Probe Name | Detection Limit (LOD) | Binding Constant (K) / Stoichiometry | Key Features | Reference(s) |

| BODIPY 1 | Not specified | 1:3 (Ligand:Metal) | Fluorescence peak shifts from 580 nm to 620 nm. | |

| Sensor 4 | Not specified | Ka = 7.45x10⁷ M⁻¹ / 1:1 (Ligand:Metal) | Contains two DPA moieties, but binds Cu²⁺ in a 1:1 ratio. |

Experimental Design and Protocols

The development and application of a BODIPY-based copper sensor follow a standardized workflow, from synthesis and characterization to spectroscopic analysis and biological imaging.

Protocol: Synthesis of a Tripodal BODIPY Sensor (t-BODIPY)

This protocol is adapted from the synthesis of t-BODIPY, a "turn-off" sensor.

Objective: To synthesize a tripodal BODIPY structure for Cu²⁺ detection.

Materials:

-

Compound 3 (8-{4-(aminomethyl)phenyl}-2,6-diethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene)

-

1,3,5-benzenetricarbonyl chloride

-

Dichloromethane (DCM)

-

Diethylisopyropylamine

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve Compound 3 (1 mmol, 0.41 g) in dichloromethane in a round-bottom flask.

-

Cool the mixture to -4°C using a salt/ice bath.

-

Inject 0.5 mL of diethylisopyropylamine into the cooled mixture.

-

Add 0.15 g of 1,3,5-benzenetricarbonyl chloride to the mixture at room temperature.

-

Stir the reaction mixture vigorously for 72 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the raw product via column chromatography using a DCM/Methanol (10:1) solvent system to yield the final t-BODIPY product.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Protocol: Spectroscopic Titration and Selectivity

Objective: To determine the sensor's response to Cu²⁺ and its selectivity over other metal ions.

Materials:

-

Stock solution of the BODIPY probe (e.g., 1x10⁻³ M in a suitable solvent like acetonitrile or EtOH).

-

Stock solution of Cu²⁺ (e.g., 1x10⁻² M from CuCl₂ or CuSO₄ salt).

-

Stock solutions of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺, etc.).

-

Buffered solution (e.g., HEPES or PBS, pH 7.4) for aqueous measurements.

-

UV-Vis spectrophotometer and Fluorescence spectrophotometer.

Procedure:

-

Titration:

-

Prepare a solution of the BODIPY probe at a fixed concentration (e.g., 5 µM) in the desired solvent system (e.g., acetonitrile/water 8:2 v/v).

-

Record the initial absorption and fluorescence emission spectra.

-

Incrementally add small aliquots of the Cu²⁺ stock solution to the probe solution.

-

After each addition, allow the solution to equilibrate (response time can be very fast, ~1-10 minutes) and record the new spectra.

-

Plot the change in fluorescence intensity (or intensity ratio for ratiometric probes) against the Cu²⁺ concentration.

-

Use this data to calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear calibration curve.

-

-

Selectivity:

-

Prepare a series of solutions, each containing the BODIPY probe (e.g., 5 µM) and a high concentration (e.g., 20 equivalents) of a different metal ion.

-

Add a solution containing only the probe and Cu²⁺ as a positive control.

-

Record the fluorescence spectra for each solution and compare the response. A selective probe will show a significant change only in the presence of Cu²⁺.

-

-

Competition Experiment:

-

Prepare a solution of the probe complexed with Cu²⁺.

-

Add other potentially interfering metal ions to this solution and observe if any significant change occurs in the fluorescence signal, confirming the robustness of the probe.

-

Protocol: Live Cell Imaging of Intracellular Copper

Objective: To visualize changes in intracellular Cu²⁺ levels using the BODIPY probe.

Materials:

-

BODIPY probe stock solution (e.g., in DMSO).

-

Cell line (e.g., MCF-7, HeLa).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Cu²⁺ solution for cell treatment.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and grow them to 70-80% confluency in a CO₂ incubator at 37°C.

-

Probe Loading:

-

Wash the cells twice with PBS.

-

Incubate the cells with the BODIPY probe at a low concentration (e.g., 1-10 µM) in serum-free medium for 15-30 minutes at 37°C.

-

-

Washing: Gently wash the cells 2-3 times with PBS to remove any excess, unbound probe.

-

Copper Treatment & Imaging:

-

Image the probe-loaded cells to establish a baseline fluorescence ("control" group).

-

Treat a separate group of probe-loaded cells with a solution containing Cu²⁺ for a specified time.

-

Image the copper-treated cells using the same microscope settings.

-

-

Analysis: Compare the fluorescence intensity between the control and copper-treated cells to visualize the change in intracellular copper levels. For "turn-on" probes, an increase in fluorescence is expected, while for "turn-off" probes, a decrease is expected.

References

The Thioether-Rich Receptor: Core of Coppersensor 1's Selective Cu⁺ Detection

An In-depth Technical Guide

This technical guide provides a comprehensive examination of the function and application of the thioether-rich receptor within Coppersensor 1 (CS1), a foundational fluorescent probe for detecting labile cuprous ions (Cu⁺) in living biological systems. Designed for researchers, scientists, and drug development professionals, this document details the sensor's mechanism, quantitative properties, and the experimental protocols necessary for its effective use.

Introduction to this compound

This compound (CS1) is a small-molecule, membrane-permeable fluorescent dye specifically engineered for imaging labile copper pools within biological samples, including live cells.[1][2] Its innovative design, combining a boron dipyrromethene (BODIPY) chromophore with a unique thioether-rich receptor, allows for the highly selective and sensitive detection of Cu⁺.[1][3] CS1 operates on a "turn-on" mechanism, where its fluorescence intensity increases significantly upon binding to Cu⁺.[4] This guide focuses on the critical role of the azatetrathia receptor in conferring this selectivity and mediating the fluorescence response.

Core Mechanism: The Role of the Thioether Receptor

The functionality of CS1 is rooted in a process called Photoinduced Electron Transfer (PET). The thioether-rich receptor is not merely a binding site but an active modulator of the BODIPY fluorophore's quantum yield.

-

Apo State (Unbound): In the absence of Cu⁺, the nitrogen- and sulfur-rich azatetrathia receptor efficiently quenches the fluorescence of the BODIPY chromophore. Upon excitation by light, the receptor donates an electron to the excited fluorophore, causing it to return to its ground state non-radiatively (without emitting light). This PET process results in the apo-CS1 being weakly fluorescent.

-

Bound State (Cu⁺ Complex): The thioether groups of the receptor provide a soft binding site with a high affinity and selectivity for the soft metal ion Cu⁺. When CS1 binds to a Cu⁺ ion, the receptor undergoes a conformational change. This binding event lowers the energy of the receptor's orbitals, preventing the electron transfer to the fluorophore. The inhibition of the PET quenching mechanism allows the BODIPY chromophore to fluoresce brightly, resulting in a "turn-on" signal that can be up to 10-fold greater than the apo state.

This selective interaction is crucial for biological applications, as it allows CS1 to discriminate Cu⁺ from other abundant cellular metal ions such as Ca²⁺, Mg²⁺, Zn²⁺, and even the oxidized form of copper, Cu²⁺.

Quantitative Data Presentation

The performance of this compound is defined by its spectroscopic and binding properties, which are summarized below.

Table 1: Spectroscopic Properties of this compound

| State | Max Absorption (λ_abs) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Max Emission (λ_em) | Quantum Yield (Φ) |

| Apo-CS1 | 510 nm, 540 nm | 2.6 x 10⁴, 3.0 x 10⁴ | 566 nm | 0.016 |

| Cu⁺-CS1 | 540 nm | 4.0 x 10⁴ | 561 nm | 0.13 |

Table 2: Binding Properties and Selectivity of this compound

| Parameter | Value | Notes |

| Binding Stoichiometry | 1:1 (CS1:Cu⁺) | Confirmed by Job's plot analysis. |

| Dissociation Constant (K_d) | 3.6 x 10⁻¹² M | Demonstrates picomolar affinity for Cu⁺. |

| Selectivity | High | No fluorescence change observed with high concentrations of competing ions. |

| Competing Ions Tested | Ca²⁺, Mg²⁺, Zn²⁺ (at 2 mM) | No interference observed. |

| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺ (at 50 µM) | No interference observed. |

Experimental Protocols

Precise experimental procedures are essential for obtaining reliable data with CS1. The following sections detail the synthesis, in vitro characterization, and live-cell imaging protocols.

Synthesis of this compound

The preparation of CS1 is a multi-day process involving the synthesis of two key precursors followed by their final coupling.

-

Synthesis of the BODIPY Core (Compound 1): This is achieved via a one-pot, two-step procedure involving the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride, followed by treatment with BF₃•OEt₂. The overall yield is approximately 16%.

-

Synthesis of the Azatetrathia Receptor (Compound 3): This is a two-step process. First, ethyl 2-hydroxyethyl sulfide is converted to thiol 2 using thiourea and HBr (84% yield). Second, thiol 2 is treated with bis(2-chloroethyl)amine hydrochloride under basic conditions to furnish the final receptor 3 (79% yield).

-

Final Coupling: The BODIPY core (1) and the thioether receptor (3) are coupled in refluxing acetonitrile to yield the final this compound product (22% yield after purification).

In Vitro Fluorescence Spectroscopy

This protocol is used to characterize the response of CS1 to Cu⁺ in a controlled aqueous environment.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of CS1 in DMSO.

-

Prepare a buffered solution, such as 20 mM HEPES at pH 7.0.

-

Prepare stock solutions of Cu⁺ (e.g., from [Cu(CH₃CN)₄]PF₆) and other metal salts for selectivity testing.

-

-

Spectroscopic Measurement:

-

Dilute the CS1 stock solution in the HEPES buffer to a final concentration of 2 µM.

-

Acquire an initial fluorescence spectrum (apo-state) using an excitation wavelength of ~540 nm and recording emission from ~550 to 700 nm.

-

Titrate known amounts of the Cu⁺ stock solution into the CS1 solution, recording a new spectrum after each addition.

-

Observe the increase in fluorescence intensity at ~561 nm.

-

-

Selectivity Test:

-

To a 2 µM solution of apo-CS1, add a high concentration of a competing metal ion (e.g., 50 µM for Cu²⁺ or 2 mM for Zn²⁺).

-

Record the fluorescence spectrum and confirm that no significant change occurs.

-

Live-Cell Imaging Protocol

This protocol outlines the use of CS1 for visualizing labile Cu⁺ pools in cultured mammalian cells.

-

Cell Preparation:

-

One day prior to imaging, plate adherent cells (e.g., HEK293T) onto 18-mm glass coverslips to achieve 50-80% confluency on the day of the experiment.

-

-

Staining Solution Preparation:

-

Prepare a 1 mM stock solution of CS1 by dissolving 0.63 mg of solid CS1 in 1 mL of DMSO.

-

-

Cell Staining:

-

Transfer a coverslip with adherent cells into a 35-mm petri dish containing 3 mL of a suitable buffer (e.g., PBS).

-

Add 15 µL of the 1 mM CS1 stock solution to the dish for a final concentration of 5 µM. Mix thoroughly.

-

Incubate the cells for 5-20 minutes at 25°C or 37°C, protected from light.

-

-

Imaging:

-

Mount the coverslip for microscopy.

-

Image the cells using a confocal or epifluorescence microscope.

-

Use an excitation wavelength of ~543 nm and collect the emission signal. Faint intracellular fluorescence is expected under basal conditions, which should increase upon supplementation with a copper source.

-

Structural and Functional Relationships

The design of CS1 elegantly links its chemical structure to its biological function. The two primary components, the fluorophore and the receptor, work in concert to achieve sensitive and selective detection.

Conclusion

The thioether-rich receptor is the cornerstone of this compound's design and function. Its ability to selectively bind Cu⁺ with picomolar affinity and, in doing so, inhibit a photoinduced electron transfer process, provides a robust and elegant mechanism for "turning on" fluorescence. This pioneering design has paved the way for the development of a wide array of chemical tools for studying the intricate roles of copper in cellular signaling, metabolism, and disease. While subsequent sensors have improved on quantum yield and turn-on response, the fundamental principles established by the function of CS1's thioether receptor remain a benchmark in the field of metal ion sensing.

References

- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. A selective turn-on fluorescent sensor for imaging copper in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective Turn-On Fluorescent Sensor for Imaging Copper in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Coppersensor 1: An In-Depth Technical Guide to its Affinity for Monovalent Copper Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coppersensor 1 (CS1), a fluorescent probe with a high affinity and selectivity for monovalent copper ions (Cu⁺). The document details the sensor's binding properties, experimental protocols for its characterization, and its mechanism of action. This information is intended to assist researchers in utilizing CS1 for the detection and quantification of Cu⁺ in various biological contexts, aiding in drug development and the study of copper homeostasis.

Core Principles of this compound

This compound (CS1) is a small, membrane-permeable fluorescent dye designed for imaging labile copper pools within biological samples, including living cells.[1][2][3][4][5] Its structure comprises two key components: a boron dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor. This design confers a picomolar binding affinity for Cu⁺ and high selectivity over other competing cellular metal ions. The binding of Cu⁺ to the thioether-rich receptor induces a conformational change that disrupts the photoinduced electron transfer (PET) quenching of the BODIPY fluorophore, resulting in a significant "turn-on" fluorescent response. Specifically, the fluorescence intensity of CS1 can increase by up to 10-fold upon binding to Cu⁺.

Signaling Pathway

The signaling mechanism of this compound is based on a well-defined photo-physical process. In its unbound state, the lone pair of electrons on the sulfur atoms of the thioether-rich receptor can quench the fluorescence of the BODIPY core through photoinduced electron transfer. Upon binding of a monovalent copper ion, these electrons are engaged in the coordination with the metal, which inhibits the PET process and restores the fluorescence of the BODIPY dye.

Quantitative Binding Affinity Data

The affinity of this compound and its derivatives for monovalent copper has been determined using fluorescence spectroscopy. The key binding parameter is the dissociation constant (Kd), which indicates the concentration of Cu⁺ at which half of the CS1 molecules are bound. A lower Kd value signifies a higher binding affinity.

| Sensor | Dissociation Constant (Kd) for Cu⁺ | Method | Reference |

| This compound (CS1) | 3.6 (± 0.3) x 10⁻¹² M | Fluorescence Spectroscopy | |

| Mito-CS1 | 7.2 (± 0.3) x 10⁻¹² M | Fluorescence Spectroscopy with competitive ligand (thiourea) | |

| Ratio-Coppersensor-1 (RCS1) | 4.0 (± 0.3) x 10⁻¹¹ M | Fluorescence Spectroscopy |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process involving the preparation of the BODIPY core and the tetrathia receptor, followed by their coupling. The overall synthesis is anticipated to take 4-5 days.

1. Synthesis of the BODIPY Core (Compound 1):

-

This is achieved through a one-pot, two-step procedure.

-

First, 2,4-dimethyl-3-ethylpyrrole is condensed with chloroacetyl chloride.

-

This is followed by treatment with BF₃•OEt₂.

-

The overall yield for these two steps is approximately 16%.

2. Synthesis of the Tetrathia Receptor (Compound 3):

-

This is also a two-step process.

-

Ethyl 2-hydroxyethyl sulfide is converted to the thiol (Compound 2) using thiourea and HBr, with a yield of 84%.

-

Compound 2 is then treated with bis(2-chloroethyl)amine hydrochloride under basic conditions to furnish the azatetrathia receptor (Compound 3) in 79% yield.

3. Coupling of the BODIPY Core and the Tetrathia Receptor:

-

Compound 1 and Compound 3 are coupled in refluxing acetonitrile.

-

After workup and purification, this compound (Compound 4) is obtained in a 22% yield.

Purification:

-

Purification is typically performed using column chromatography.

Determination of Binding Affinity by Fluorescence Spectroscopy

This protocol outlines the determination of the dissociation constant (Kd) of CS1 for Cu⁺ using fluorescence titration.

Materials:

-

This compound (CS1) stock solution (e.g., 1 mM in DMSO).

-

Copper(I) source, such as [Cu(CH₃CN)₄]PF₆, stock solution (e.g., 10 mM in acetonitrile).

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4).

-

Fluorometer.

Procedure:

-

Prepare a solution of CS1 in the buffer at a fixed concentration (e.g., 1 µM).

-

Record the initial fluorescence spectrum of the CS1 solution.

-

Incrementally add small aliquots of the Cu⁺ stock solution to the CS1 solution.

-

After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

-

Plot the change in fluorescence intensity as a function of the total Cu⁺ concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the Kd.

Job's Plot for Stoichiometry Determination: To confirm the 1:1 binding stoichiometry between CS1 and Cu⁺, a Job's plot can be generated.

-

Prepare a series of solutions with varying mole fractions of CS1 and Cu⁺, while keeping the total concentration of both species constant.

-

Measure the fluorescence intensity for each solution.

-

Plot the change in fluorescence intensity against the mole fraction of CS1.

-

The maximum of the plot should occur at a mole fraction of 0.5, confirming a 1:1 stoichiometry.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Due to the high affinity of CS1 for Cu⁺, a direct ITC titration may not be feasible. A competitive binding assay is recommended.

Principle: A weaker, competitive ligand for Cu⁺ is used to lower the apparent affinity of CS1, bringing the binding event into a measurable range for ITC.

Materials:

-

This compound (CS1).

-

Copper(I) source.

-

A weak competitive ligand for Cu⁺ (e.g., thiourea).

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4).

-

Isothermal Titration Calorimeter.

Procedure:

-

Direct Titration of the Weak Ligand:

-

Titrate the weak ligand into a solution of Cu⁺ to determine its binding affinity and enthalpy.

-

-

Displacement Titration:

-

Prepare a solution of the CS1-weak ligand complex.

-

Titrate this solution with the Cu⁺ solution.

-

The heat change measured corresponds to the displacement of the weak ligand by CS1.

-

-

Data Analysis:

-

The data from both titrations are globally fitted to a competitive binding model to determine the thermodynamic parameters (Kd, ΔH, and ΔS) for the CS1-Cu⁺ interaction.

-

Conclusion

This compound is a powerful and highly specific tool for the detection of monovalent copper ions. Its high affinity, significant fluorescence turn-on response, and membrane permeability make it well-suited for a variety of applications in life sciences and drug development. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of CS1, enabling researchers to confidently employ this sensor in their studies of copper biology.

References

- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

- 2. [PDF] Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Semantic Scholar [semanticscholar.org]

- 3. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

Coppersensor 1: A Technical Guide to Membrane Permeability for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the membrane permeability of Coppersensor 1 (CS1), a fluorescent probe crucial for live-cell imaging of labile copper(I) ions (Cu⁺). This compound is a cell-permeable, small-molecule dye that enables the selective and sensitive detection of Cu⁺ in living cells, offering a powerful tool for investigating the roles of this essential metal ion in various physiological and pathological processes.[1][2][3][4]

Core Properties of this compound

This compound is a fluorescent sensor that exhibits a "turn-on" response upon binding to Cu⁺. In its unbound state, the probe's fluorescence is quenched. However, upon selective binding to intracellular Cu⁺, its fluorescence intensity increases significantly, by up to 10-fold. This mechanism allows for the visualization of changes in intracellular labile copper pools. The probe is based on a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which provides high selectivity for Cu⁺ over other biologically relevant metal ions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in live-cell imaging, derived from established protocols.

| Parameter | Value | Notes |

| Stock Solution Concentration | 1 mM in DMSO | Prepared by dissolving 0.63 mg of CS1 (MW: 630 g/mol ) per milliliter of DMSO. |

| Final Staining Concentration | 5 µM | This is the recommended final concentration in the cell culture medium for effective staining. |

| Incubation Time | 5 - 20 minutes | The optimal incubation time can vary depending on the cell type and experimental conditions. |

| Incubation Temperature | 25°C or 37°C | Incubation can be performed at room temperature or physiological temperature. |

| Excitation Wavelength (Visible) | ~540 nm | The probe is excited by visible light, minimizing potential photodamage to cells. |

| Emission Wavelength (Visible) | ~561 nm (Cu⁺-bound) | A slight blue shift is observed upon binding to Cu⁺. |

| Fluorescence Quantum Yield (Φ) | 0.016 (apo) -> 0.13 (Cu⁺-bound) | A nearly 10-fold increase in fluorescence intensity is observed upon copper binding. |

| Dissociation Constant (Kd) for Cu⁺ | 3.6 (±0.3) x 10⁻¹² M | Demonstrates a very high, picomolar affinity for Cu⁺. |

Experimental Protocols

Preparation of this compound Stock Solution

A 1 mM stock solution of this compound is prepared by dissolving 0.63 mg of the solid probe in 1 mL of dimethyl sulfoxide (DMSO). This stock solution should be stored properly, protected from light.

Live-Cell Staining and Imaging Protocol

This protocol is adapted from established methods for staining adherent cells.

-

Cell Culture : Plate cells on glass coverslips suitable for microscopy and grow them to 50-80% confluency.

-

Washing : Gently wash the cells with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any residual medium.

-

Staining : Dilute the 1 mM CS1 stock solution in the imaging buffer to a final concentration of 5 µM. For example, add 15 µL of the stock solution to 3 mL of PBS.

-

Incubation : Incubate the cells with the CS1 staining solution for 5-20 minutes at either 25°C or 37°C, protected from light.

-

Washing : After incubation, wash the cells with fresh buffer to remove any excess, unbound probe.

-

Imaging : Mount the coverslip onto a microscope slide and proceed with live-cell imaging using a confocal or fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of CS1.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound fluorescence upon binding to intracellular Cu⁺.

Experimental Workflow for Live-Cell Imaging

Caption: Step-by-step workflow for staining live cells with this compound.

Logical Relationship of CS1 Permeability and Application

Caption: Logical flow from membrane permeability to application in live-cell imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

- 3. [PDF] Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Semantic Scholar [semanticscholar.org]

- 4. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Coppersensor 1: A Technical Guide to its Advantages in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Coppersensor 1 (CS1) has emerged as a pivotal tool in biological research for the selective and sensitive detection of copper(I) ions (Cu⁺) within living systems. This small-molecule, membrane-permeable fluorescent probe offers a robust platform for investigating the intricate roles of labile copper pools in cellular physiology and pathology. This guide provides an in-depth overview of the core advantages of CS1, detailed experimental protocols, and a quantitative summary of its performance characteristics.

Core Advantages of this compound

This compound is engineered with a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, a design that confers several key advantages for biological imaging applications:

-

High Selectivity for Cu⁺: CS1 exhibits exceptional selectivity for copper(I) ions over other biologically relevant metal ions, including the oxidized form of copper, Cu²⁺.[1][2][3] This specificity is crucial for distinguishing the roles of different copper oxidation states in biological processes. The probe shows no significant fluorescence changes in the presence of high concentrations of physiological cations such as Ca²⁺, Mg²⁺, and Zn²⁺, nor does it respond to other first-row transition metals like Mn²⁺, Fe²⁺, or Ni²⁺.[1]

-

High Affinity and Sensitivity: With a dissociation constant in the picomolar range, CS1 can detect very low concentrations of labile Cu⁺.[4] This high affinity allows for the visualization of subtle changes in intracellular copper levels.

-

"Turn-On" Fluorescent Response: A key feature of CS1 is its significant increase in fluorescence intensity upon binding to Cu⁺. The probe is weakly fluorescent in its unbound (apo) state but exhibits an approximately 10-fold increase in fluorescence upon complexation with Cu⁺. This "turn-on" mechanism provides a high signal-to-background ratio, enhancing image clarity and sensitivity.

-

Live-Cell Compatibility: CS1 is a membrane-permeable molecule, enabling the non-invasive staining of live cells and the real-time imaging of intracellular copper dynamics. Its compatibility with standard fluorescence microscopy techniques makes it an accessible tool for many laboratories.

-

Favorable Spectroscopic Properties: The BODIPY core of CS1 provides it with visible light excitation and emission profiles, which minimizes cellular autofluorescence and potential phototoxicity associated with UV-excitable probes.

Quantitative Performance Data

The photophysical and binding properties of this compound are summarized in the table below, providing a clear comparison of its performance in the unbound and Cu⁺-bound states.

| Property | Apo-CS1 (Unbound) | Cu⁺-CS1 (Bound) | Reference(s) |

| Dissociation Constant (Kd) | - | 3.6 (±0.3) x 10⁻¹² M | |

| Quantum Yield (Φ) | 0.016 | 0.13 | |

| Max. Excitation Wavelength (λex) | 510 nm, 540 nm | 540 nm | |

| Max. Emission Wavelength (λem) | 566 nm | 561 nm | |

| Molar Extinction Coefficient (ε) | 2.6 x 10⁴ M⁻¹cm⁻¹ (at 510 nm), 3.0 x 10⁴ M⁻¹cm⁻¹ (at 540 nm) | 4.0 x 10⁴ M⁻¹cm⁻¹ (at 540 nm) | |

| Fluorescence Fold Increase | - | ~10-fold |

Mechanism of Action: Photoinduced Electron Transfer (PET)

The "turn-on" fluorescence of this compound is governed by a process known as Photoinduced Electron Transfer (PET). In the absence of Cu⁺, the electron-rich thioether receptor quenches the fluorescence of the BODIPY fluorophore upon excitation. Binding of Cu⁺ to the receptor lowers its energy level, inhibiting the PET process and thereby restoring the fluorescence of the BODIPY core.

References

Methodological & Application

Coppersensor 1 (CS1) Protocol for Live-Cell Copper Imaging: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coppersensor 1 (CS1) is a powerful tool for investigating the role of labile copper(I) ions (Cu⁺) in biological systems. As a small-molecule, membrane-permeable fluorescent probe, CS1 offers high selectivity and sensitivity for imaging intracellular copper pools in living cells.[1][2][3][4] This "turn-on" sensor is comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which exhibits a significant increase in fluorescence intensity upon binding to Cu⁺. Its visible light excitation and emission properties make it well-suited for standard fluorescence microscopy and confocal imaging, minimizing potential photodamage to cells associated with UV-excitable probes. These characteristics make CS1 an invaluable asset for studying copper homeostasis and its implications in various physiological and pathological processes, including cancer, cardiovascular disorders, and neurodegenerative diseases.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of this compound for easy reference and comparison.

Table 1: Spectroscopic and Binding Properties of this compound

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~540 nm | |

| Emission Wavelength (max) | ~561 nm | |

| Fluorescence Fold Increase (upon Cu⁺ binding) | Up to 10-fold | |

| Apparent Dissociation Constant (Kd) for Cu⁺ | 3.6 (± 0.3) x 10⁻¹² M | |

| Selectivity | High for Cu⁺ over other biologically relevant metal ions (e.g., Cu²⁺, Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺) |

Table 2: Recommended Experimental Parameters for Live-Cell Imaging with this compound

| Parameter | Recommended Value | Reference |

| CS1 Stock Solution Concentration | 1 mM in DMSO | |

| Final Working Concentration | 5 µM | |

| Incubation Time with Cells | 5 - 20 minutes | |

| Incubation Temperature | 25°C or 37°C |

Signaling Pathway and Mechanism of Action

The mechanism of this compound is based on a "turn-on" fluorescence response upon selective binding to copper(I) ions. In its unbound state, the thioether-rich receptor quenches the fluorescence of the BODIPY fluorophore. Upon encountering Cu⁺, the receptor undergoes a conformational change to bind the ion, which disrupts the quenching mechanism and leads to a significant increase in fluorescence emission.

Caption: Mechanism of this compound fluorescence activation upon binding to Cu⁺.

Experimental Protocols

I. Preparation of Reagents

-

CS1 Stock Solution (1 mM):

-

Allow the vial of solid this compound (MW ~630 g/mol ) to equilibrate to room temperature before opening.

-

Dissolve 0.63 mg of CS1 in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture Medium:

-

Use the appropriate complete cell culture medium for your cell line of interest.

-

-

Imaging Buffer:

-

A common imaging buffer is Phosphate-Buffered Saline (PBS). Ensure the buffer is at the desired pH (e.g., 7.4) and temperature for the experiment.

-

II. Live-Cell Imaging Protocol

This protocol provides a general guideline and may require optimization based on the specific cell type and experimental conditions.

Caption: Experimental workflow for live-cell copper imaging with this compound.

Step-by-Step Procedure:

-

Cell Plating:

-

The day before imaging, passage and plate cells onto 18-mm glass coverslips. For adherent cells, consider pre-coating the coverslips with an appropriate substrate (e.g., 50 µg/mL poly-L-lysine) to promote attachment.

-

Grow cells to a confluency of 50-80% for optimal imaging.

-

-

Preparation of CS1 Loading Solution:

-

Warm the required aliquots of CS1 stock solution and imaging buffer to the desired experimental temperature (e.g., 37°C).

-

Dilute the 1 mM CS1 stock solution into the imaging buffer to a final concentration of 5 µM. For example, add 15 µL of 1 mM CS1 stock to 3 mL of PBS. Mix thoroughly.

-

-

Cell Staining:

-

Remove the cell culture medium from the coverslip.

-

Gently wash the cells once with pre-warmed imaging buffer.

-

Add the 5 µM CS1 loading solution to the cells.

-

Incubate for 5-20 minutes at either 25°C or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

After incubation, remove the CS1 loading solution.

-

Wash the cells two to three times with fresh imaging buffer to remove any excess, unbound probe.

-

-

Imaging:

-

Mount the coverslip onto a microscope slide or into an imaging chamber with fresh imaging buffer.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation ~540 nm, Emission ~561 nm).

-

Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions to allow for accurate comparison.

-

III. Controls and Data Interpretation

-

Negative Control (Apo-form): Image cells stained with CS1 without any copper supplementation to establish a baseline fluorescence level.

-

Positive Control (Copper-loaded): Treat cells with a source of copper (e.g., CuCl₂) prior to or during CS1 staining to induce a maximal fluorescence response. This can help confirm that the probe is responsive in your cell system.

-

Chelation Control: Treat copper-loaded cells with a copper chelator (e.g., BCS) to observe a decrease in fluorescence, confirming the signal is specific to copper.

-

Autofluorescence Control: Image unstained cells using the same imaging parameters to assess the level of background autofluorescence.

By comparing the fluorescence intensity between different experimental groups, researchers can infer changes in the labile intracellular copper(I) pool. For quantitative analysis, the fluorescence intensity of individual cells or regions of interest can be measured using appropriate image analysis software.

References

- 1. [PDF] Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Semantic Scholar [semanticscholar.org]

- 2. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

How to prepare Coppersensor 1 stock and working solutions.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coppersensor 1 (CS1) is a fluorescent probe designed for the selective and sensitive detection of cuprous ions (Cu⁺) within biological systems.[1] As a membrane-permeable, small-molecule dye, CS1 is a valuable tool for investigating the roles of labile copper pools in living cells.[2][3][4] This sensor is comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which provides high selectivity and picomolar affinity for Cu⁺ over other competing metal ions found in cellular environments. Upon binding to Cu⁺, CS1 exhibits a significant increase in fluorescence intensity, up to 10-fold, making it an effective "turn-on" sensor. With excitation and emission wavelengths in the visible spectrum, CS1 is well-suited for use in standard fluorescence microscopy and confocal imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.

| Parameter | Value | Source(s) |

| Molecular Weight (MW) | 630 g/mol | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Stock Solution Concentration | 1 mM | |

| Working Solution Concentration | 5 µM (typical for live cell imaging) | |

| Excitation Wavelength (λex) | ~543 nm | |

| Emission Wavelength (λem) | ~576 nm | |

| Storage (Solid Form) | 2-8°C, protect from light | |

| Storage (Stock Solution) | Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months). Protect from light. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Materials

-

This compound (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate imaging buffer

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

Protocol 1: Preparation of 1 mM this compound Stock Solution

This protocol details the preparation of a 1 mM stock solution, which can be stored for future use.

-

Weighing: Accurately weigh out 0.63 mg of solid this compound.

-

Dissolving: Add 1 mL of anhydrous DMSO to the solid this compound.

-

Mixing: Vortex or sonicate the solution until the solid is completely dissolved. The solubility in DMSO is approximately 25 mg/mL, so ultrasonic assistance may be beneficial.

-

Aliquoting: Dispense the 1 mM stock solution into smaller, single-use aliquots in microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.

Protocol 2: Preparation of 5 µM this compound Working Solution for Live Cell Imaging

This protocol describes the dilution of the stock solution to a typical working concentration for staining live cells.

-

Cell Culture: Plate and culture cells on glass coverslips or in imaging dishes to a confluency of 50-80%.

-

Buffer Preparation: Prepare the required volume of imaging buffer (e.g., 3 mL of PBS) in a culture dish.

-

Dilution: Thaw one aliquot of the 1 mM this compound stock solution. Add 15 µL of the 1 mM stock solution to the 3 mL of imaging buffer to achieve a final concentration of 5 µM. Note: The volume of stock solution can be adjusted based on the volume of imaging buffer to maintain the desired final concentration.

-

Mixing: Mix the solution thoroughly but gently.

-

Cell Staining: Remove the culture medium from the cells and add the 5 µM this compound working solution.

-

Incubation: Incubate the cells for 5-20 minutes at 25°C or 37°C, protected from light.

-

Imaging: The cells are now ready for imaging using a fluorescence or confocal microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Workflow and Logic Diagrams

Caption: Workflow for this compound stock and working solution preparation.

References

- 1. glpbio.com [glpbio.com]

- 2. [PDF] Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Semantic Scholar [semanticscholar.org]

- 3. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Staining Cultured Neurons with Coppersensor 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Coppersensor 1 (CS1), a fluorescent probe for the detection of labile copper(I) (Cu⁺) in cultured neurons.

Introduction

This compound (CS1) is a membrane-permeable, fluorescent dye designed for imaging labile copper pools within living cells.[1][2][3][4][5] Comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, CS1 exhibits a "turn-on" fluorescent response upon binding to Cu⁺. In its unbound state, the fluorescence of the BODIPY core is quenched. The binding of Cu⁺ to the thioether receptor disrupts this quenching mechanism, resulting in a significant, up to 10-fold, increase in fluorescence intensity. This property makes CS1 a valuable tool for investigating the role of copper in various biological processes, including neurodegenerative diseases.

Mechanism of Action

This compound operates on the principle of photoinduced electron transfer (PET). In the absence of Cu⁺, the electron-rich thioether receptor quenches the fluorescence of the BODIPY fluorophore upon excitation. The binding of Cu⁺ to the receptor lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, preventing PET and thereby restoring the fluorescence of the BODIPY dye. This results in a "turn-on" signal that is directly proportional to the concentration of labile Cu⁺. CS1 demonstrates high selectivity and picomolar affinity for Cu⁺ over other biologically relevant metal ions.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~540 nm | |

| Emission Wavelength (λem) | ~561 nm | |

| Fluorescence Change upon Cu⁺ Binding | Up to 10-fold increase | |

| Dissociation Constant (Kd) for Cu⁺ | ~3.6 x 10⁻¹² M | |

| Recommended Working Concentration | 1 - 5 µM | |

| Recommended Incubation Time | 5 - 20 minutes | |

| Solvent for Stock Solution | DMSO |

Signaling Pathway Diagram

Caption: Mechanism of this compound fluorescence activation upon binding to labile Cu⁺.

Experimental Protocols

Materials:

-

This compound (CS1)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cultured neurons on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3)

Protocol 1: Preparation of CS1 Stock Solution

-

Prepare a 1 mM stock solution of CS1 by dissolving it in anhydrous DMSO. For example, dissolve 0.63 mg of CS1 (MW: ~630 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Protocol 2: Staining Cultured Neurons with this compound

-

Grow cultured neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the neurons are healthy and at the desired stage of development.

-

On the day of the experiment, prepare a fresh working solution of CS1 by diluting the 1 mM stock solution in a physiological buffer (e.g., PBS) to a final concentration of 1-5 µM. For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of buffer.

-

Remove the culture medium from the neurons and wash gently with the physiological buffer.

-

Add the CS1 working solution to the neurons and incubate for 5-20 minutes at 37°C, protected from light. The optimal concentration and incubation time may need to be determined empirically for your specific neuronal culture system.

-

After incubation, wash the cells two to three times with the physiological buffer to remove excess probe.

-

The neurons are now ready for imaging. Proceed with fluorescence microscopy using appropriate filter sets for the BODIPY fluorophore (Excitation ~540 nm, Emission ~561 nm).

Considerations for Neuronal Staining:

-

Toxicity: As with any fluorescent probe, it is important to assess the potential for cytotoxicity in your specific neuronal culture. Use the lowest effective concentration of CS1 and the shortest possible incubation time.

-

Subcellular Localization: Be aware that CS1 has been reported to localize to lysosomes in some cell types, which may influence the interpretation of the fluorescence signal. Co-localization studies with lysosomal markers may be necessary.

-

Competition with Endogenous Binders: CS1 has a high affinity for Cu⁺, but it may not be able to displace copper that is tightly bound to endogenous proteins with even higher affinities. The signal from CS1 likely represents the labile or "exchangeable" pool of intracellular copper.

-

pH Sensitivity: Changes in intracellular pH can potentially affect the fluorescence of CS1. It is advisable to maintain stable pH conditions during the experiment.

Experimental Workflow Diagram

Caption: Step-by-step workflow for staining cultured neurons with this compound.

Data Analysis

Fluorescence intensity can be quantified using standard imaging software. The data is typically presented as the mean fluorescence intensity per cell or per region of interest. It is crucial to include appropriate controls in your experiment, such as unstained cells (to assess autofluorescence) and cells treated with a copper chelator to confirm the specificity of the CS1 signal.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate role of labile copper in the physiology and pathology of the nervous system.

References

- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging | Springer Nature Experiments [experiments.springernature.com]